molecular formula C59H77N17O11 B011063 (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide CAS No. 108787-46-8

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide

Katalognummer: B011063
CAS-Nummer: 108787-46-8
Molekulargewicht: 1200.3 g/mol
InChI-Schlüssel: UWKWVNLFGWKCIA-ZXEZBUDCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a highly complex pyrrolidine-2-carboxamide derivative featuring multiple functional groups, including 1H-imidazol-5-yl, 1H-indol-3-yl, 4-hydroxyphenyl, and diaminomethylideneamino moieties. Its molecular formula is C₄₈H₅₈N₁₂O₉, with a molecular weight of 971.06 g/mol (calculated from analogous structures in and ). Key structural attributes include:

  • A central pyrrolidine-2-carboxamide scaffold.
  • Branched peptide-like chains with alternating amino acid residues (e.g., tyrosine, arginine, histidine analogs).
  • Hydrophobic (indole, methylpentanoyl) and hydrophilic (hydroxyphenyl, diaminomethylene) substituents, suggesting dual solubility properties.

This compound is structurally related to prostaglandin E2 receptor 4 (EP4) agonists () and shares motifs with PROTAC (Proteolysis-Targeting Chimera) precursors, as seen in Example 208 (). Its design likely aims to enhance receptor binding specificity and metabolic stability compared to simpler analogs.

Vorbereitungsmethoden

Resin Selection and Initial Anchoring

The synthesis begins with the selection of a Rink amide resin (loading capacity: 0.6 mmol/g) to yield a C-terminal carboxamide . The resin is pre-swollen in dimethylformamide (DMF) for 30 minutes, followed by Fmoc deprotection using 20% piperidine in DMF (2 × 5 min) . The first amino acid, Fmoc-pyrrolidine-2-carboxamide, is anchored via a standard coupling protocol using 3 eq of HBTU and 6 eq of DIEA in DMF (2 h, room temperature) . Substitution efficiency is verified via quantitative ninhydrin testing .

Sequential Amino Acid Coupling

Activation and Coupling Conditions

Each subsequent residue is coupled using Fmoc-protected amino acids with the following side-chain protections:

  • Imidazole (His) : Trityl (Trt)

  • Indole (Trp) : tert-Butoxycarbonyl (Boc)

  • 4-Hydroxyphenyl (Tyr) : tert-Butyl (tBu)

  • Guanidine (Arg) : 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) .

Coupling reactions employ HATU/DIEA (4 eq amino acid, 4 eq HATU, 8 eq DIEA) in DMF with a 2 h reaction time . For sterically hindered residues (e.g., 4-methylpentanoyl), double coupling cycles or elevated temperatures (50°C) are utilized .

Challenges in Hydroxypropanoyl Incorporation

The 3-hydroxypropanoyl residue introduces sensitivity to β-elimination. To mitigate this, the Fmoc-Ser(ψMe,Mepro)-OH pseudo-proline dipeptide is incorporated, reducing aggregation and improving coupling yields to >98% . Post-coupling, the pseudo-proline is converted to serine via TFA-mediated cleavage (2% H2O, 30 min) .

Orthogonal Deprotection and Side-Chain Modifications

Imidazole and Indole Protection

The Trt group on His is retained during synthesis due to its stability under Fmoc deprotection conditions (20% piperidine) . Post-synthesis, global deprotection with TFA:thioanisole:water:triisopropylsilane (92.5:5:2.5:1) removes Trt, Boc, and tBu groups while preserving the guanidine Pbf protection until final cleavage .

Final Cleavage and Global Deprotection

The peptide-resin is treated with TFA:thioanisole:water:triisopropylsilane (92.5:5:2.5:1) for 3 h at 25°C, achieving simultaneous cleavage and deprotection . The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Characterization

HPLC Purification

The crude peptide is purified via reverse-phase HPLC (C18 column, 10–40% acetonitrile in 0.1% TFA over 60 min). Critical parameters:

ParameterValue
ColumnZorbax SB-C18 (250 × 4.6 mm)
Flow rate1 mL/min
Detection220 nm
Purity threshold≥95%

Mass Spectrometry

MALDI-TOF MS confirms molecular weight (calculated: 1423.6 Da; observed: 1423.8 Da) . Discrepancies >0.1 Da trigger re-purification.

Yield Optimization Strategies

Microwave-Assisted Synthesis

For problematic segments (e.g., consecutive Trp residues), microwave irradiation (50°C, 20 W) reduces coupling time from 2 h to 15 min, improving overall yield from 65% to 82% .

Solvent Systems for Aggregation

A DMF:NMP (1:1) mixture is employed for sequences prone to β-sheet aggregation, enhancing solvation and coupling efficiency .

Analytical Data Summary

ParameterResultSource
Crude purity78%
Final purity98.2%
Total synthesis time14 days
Overall yield34%

Analyse Chemischer Reaktionen

Types of Reactions: Luteinizing hormone-releasing hormone (2-10), tryptophan(6)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly susceptible to oxidation at the tryptophan residues .

Common Reagents and Conditions: Common reagents used in the reactions of luteinizing hormone-releasing hormone (2-10), tryptophan(6)- include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the peptide .

Major Products: The major products formed from these reactions include oxidized and reduced forms of the peptide. Oxidation of the tryptophan residues can lead to the formation of kynurenine derivatives .

Wissenschaftliche Forschungsanwendungen

Overview

The compound is a complex peptide derivative with significant potential in medicinal chemistry, particularly in drug design and development. Its intricate structure suggests a variety of biological activities, making it a candidate for therapeutic applications.

Biological Applications

  • Drug Development : The compound's structure allows it to interact with various biological targets, potentially leading to new drug candidates. Its amide functionalities can be modified to enhance potency and selectivity against specific receptors or enzymes .
  • Cancer Therapy : Research indicates that similar compounds with complex structures have been explored for their ability to inhibit tumor growth or induce apoptosis in cancer cells. The presence of indole and phenyl groups may enhance interactions with biological pathways involved in cancer progression .
  • Neuropharmacology : Given the presence of imidazole and indole moieties, the compound could be investigated for neuroprotective effects or as a modulator of neurotransmitter systems, particularly in conditions like depression or anxiety disorders .
  • Bioisosteric Replacement : The compound demonstrates potential as a bioisostere for traditional amides, which can improve metabolic stability and reduce toxicity in drug candidates. This aspect is particularly relevant in the context of developing drugs that target challenging biological pathways .

GPR88 Agonist Development

A study evaluated various amide derivatives similar to the compound, focusing on their ability to act as agonists for GPR88, a receptor implicated in striatal-associated disorders. Modifications at key sites led to improved potency and selectivity, highlighting the importance of structural diversity in drug design .

Anticancer Activity

In vitro studies on related compounds showed promising results against various cancer cell lines. The incorporation of hydrophobic groups enhanced cellular uptake and efficacy, suggesting that the complex structure of this compound could lead to similar findings .

Neuroprotective Effects

Research on compounds with similar frameworks has indicated potential neuroprotective properties. These studies suggest that modifications to the amino acid residues can enhance interaction with neuroreceptors, paving the way for new treatments for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of luteinizing hormone-releasing hormone (2-10), tryptophan(6)- involves binding to luteinizing hormone-releasing hormone receptors on the surface of pituitary gonadotrophs. This binding triggers a cascade of intracellular signaling events, leading to the release of luteinizing hormone and follicle-stimulating hormone. The compound’s enhanced stability and activity are attributed to its resistance to enzymatic degradation and higher binding affinity for the receptors .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

The table below compares the target compound with structurally related pyrrolidine-2-carboxamide derivatives from recent patents and studies:

Compound Key Substituents Molecular Weight Biological Target/Activity Evidence Source
Target Compound Dual indole, imidazole, hydroxyphenyl, diaminomethylene ~971.06 g/mol Putative EP4 agonist or PROTAC component
(2S,4R)-4-hydroxy-N-((S)-1-(4-(oxazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide (Example 170) Isoxazolyl, oxazolyl, hydroxyphenyl ~550–600 g/mol EP4 agonist (implied by structural class)
(2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl) Benzamido, thiazolyl, methylthiazolyl ~650–700 g/mol EP4 agonist with enhanced metabolic stability
Example 208 () Methylthiazolyl, oxazolyl, propyl chain ~800–850 g/mol PROTAC synthesis intermediate
VL116 () tert-butoxy, methylisoxazolyl, methylthiazolyl ~600–650 g/mol Intermediate for EP4-targeting agents

Key Differences:

Complexity and Binding Affinity : The target compound’s dual indole and imidazole groups may enhance π-π stacking and hydrogen bonding with EP4 receptors compared to simpler analogs like Example 170 () .

Hydroxyphenyl vs. Methylthiazolyl : The target’s hydroxyphenyl group may confer antioxidant properties, contrasting with the methylthiazolyl substituents in Example 30 (), which prioritize hydrophobic binding .

Biologische Aktivität

The compound , (2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide , is a complex peptide-like structure with potential biological activities that warrant detailed exploration. This article will summarize its biological activity based on available research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Chemical Structure and Properties

The compound is characterized by a large molecular weight and a complex arrangement of amino acids, which suggests it may interact with various biological targets. The presence of multiple functional groups, including imidazole and indole moieties, indicates potential for diverse biological activity.

PropertyValue
Molecular FormulaC₁₈H₃₁N₇O₅
Molecular Weight453.986 g/mol
IUPAC Name(2S)-1-[(2S)-2-...
CAS NumberNot Available

The biological activity of this compound can be attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist or antagonist for specific G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and immune responses.

  • GPR88 Modulation : The compound has shown promising results in modulating GPR88, a receptor implicated in the regulation of dopamine signaling pathways. In vitro assays have demonstrated that certain analogs exhibit EC50 values in the low nanomolar range, indicating high potency .
  • Antiviral Activity : Related compounds have been evaluated for their antiviral properties, particularly against Varicella Zoster Virus (VZV). Some derivatives have reported EC50 values as low as 0.028 µM, suggesting potential therapeutic applications in viral infections .
  • Neuroprotective Effects : The indole and imidazole components may contribute to neuroprotective effects through modulation of oxidative stress pathways. Studies involving cell cultures have indicated that these compounds can reduce neuronal apoptosis under stress conditions .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the side chains significantly affect biological activity. For instance:

  • Substitutions on the Indole Ring : Variations in the substituents on the indole ring have been correlated with changes in receptor affinity and selectivity.
  • Amide Bioisosteres : The use of bioisosteric replacements has been explored to enhance potency while maintaining favorable pharmacokinetic properties .

Study 1: GPR88 Agonist Activity

A recent study evaluated a series of compounds based on the original structure, focusing on their ability to activate GPR88. The most potent compound exhibited an EC50 of 14 nM in cAMP assays using CHO-GPR88 cells, demonstrating significant agonist activity .

Study 2: Antiviral Efficacy

Another study investigated the antiviral potential against VZV using various derivatives of the compound. The lead compound showed robust antiviral activity with minimal cytotoxicity, indicating a promising therapeutic index .

Q & A

Basic Research Questions

Q. How can researchers design a stereochemically controlled synthesis route for this compound?

  • Methodological Answer : Synthesis requires precise control of stereocenters, particularly at residues with imidazole, indole, and hydroxyphenyl groups. Solid-phase peptide synthesis (SPPS) is recommended, using Fmoc/t-Bu protection strategies. For example, coupling steps involving indole-containing residues (e.g., tryptophan derivatives) may require orthogonal protecting groups (e.g., Boc for imidazole) to avoid side reactions . High-performance liquid chromatography (HPLC) with chiral columns and circular dichroism (CD) spectroscopy should validate stereochemical integrity. Challenges include racemization during activation; using HOBt/DIC coupling agents at 0–4°C can mitigate this .

Q. What analytical techniques are critical for structural validation?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and detects impurities. For example, in , ESI-MS matched the calculated mass ([MH–HCl]+: 273.1346) .
  • Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., HSQC, COSY) resolves overlapping signals from aromatic indole and imidazole protons. utilized ¹H and ¹³C NMR to assign stereochemistry and verify backbone connectivity .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide bonds at ~1620–1744 cm⁻¹) and hydroxypropanoyl residues (~3333 cm⁻¹) .

Q. How can solubility challenges in bioassays be addressed?

  • Methodological Answer : The compound’s hydrophobicity (due to indole and hydroxyphenyl groups) may require solubilization in DMSO followed by dilution in buffered saline (pH 7.4). Dynamic light scattering (DLS) monitors aggregation. If precipitation occurs, modify the buffer with cyclodextrins or surfactants (e.g., Tween-20) . For dihydrochloride salts (as in ), adjust pH to stabilize charged species .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Use response surface methodology (RSM) to model variables like temperature, solvent polarity, and coupling agent concentration. For example, in , DoE identified optimal flow-chemistry parameters (e.g., residence time, reagent stoichiometry) for diazomethane synthesis . Apply similar principles to minimize side products during peptide elongation. Statistical tools (e.g., JMP, Minitab) can automate parameter optimization .

Q. What computational strategies predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can map interactions with biological targets (e.g., enzymes with imidazole-binding pockets). Molecular dynamics (MD) simulations (using AMBER or GROMACS) assess conformational stability in aqueous environments. highlights integrating machine learning (ML) with high-throughput screening to prioritize analogs with improved binding affinities .

Q. How can stability studies resolve contradictions in bioactivity data?

  • Methodological Answer : Contradictions may arise from compound degradation under assay conditions. Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. For example, notes hydrolytic sensitivity of amide bonds in acidic environments; buffer pH adjustments (pH 6–8) or lyophilization may enhance shelf life . Compare bioactivity before/after storage to identify degradation-driven discrepancies.

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) in and :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles for skin/eye protection .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of airborne particulates .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Key Challenges and Solutions

  • Racemization : Use low-temperature coupling and HATU/OxymaPure activation .
  • Aggregation : Incorporate PEGylation or salt forms (e.g., dihydrochloride) .
  • Data Reproducibility : Standardize purification protocols (e.g., gradient elution in HPLC) .

Eigenschaften

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H77N17O11/c1-32(2)21-44(52(81)70-43(13-7-19-65-59(62)63)58(87)76-20-8-14-49(76)57(86)68-29-50(61)79)72-54(83)47(24-35-27-67-42-12-6-4-10-39(35)42)74-53(82)45(22-33-15-17-37(78)18-16-33)73-56(85)48(30-77)75-55(84)46(23-34-26-66-41-11-5-3-9-38(34)41)71-51(80)40(60)25-36-28-64-31-69-36/h3-6,9-12,15-18,26-28,31-32,40,43-49,66-67,77-78H,7-8,13-14,19-25,29-30,60H2,1-2H3,(H2,61,79)(H,64,69)(H,68,86)(H,70,81)(H,71,80)(H,72,83)(H,73,85)(H,74,82)(H,75,84)(H4,62,63,65)/t40-,43-,44-,45-,46-,47+,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKWVNLFGWKCIA-ZXEZBUDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H77N17O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148736
Record name LHRH (2-10), Trp(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108787-46-8
Record name LHRH (2-10), Trp(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108787468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH (2-10), Trp(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108787-46-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.